Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Description
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester is a piperidine-based carbamate derivative featuring a cyclopropyl group and a 2-hydroxyethyl substituent on the piperidine nitrogen. The tert-butyl carbamate moiety serves as a protective group for the amine, a common strategy in medicinal chemistry to modulate solubility, stability, and reactivity during synthesis .
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-[1-(2-hydroxyethyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17(12-4-5-12)13-6-8-16(9-7-13)10-11-18/h12-13,18H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPWHWBESRFHGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCN(CC2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via N-Boc Protection/Deprotection
A widely documented approach involves the sequential functionalization of a piperidine core. The synthesis begins with 4-aminopiperidine , which undergoes tert-butoxycarbonyl (Boc) protection to yield tert-butyl piperidin-4-ylcarbamate . Subsequent alkylation with 2-chloroethanol in the presence of a base like potassium carbonate introduces the hydroxyethyl group at the piperidine nitrogen. Cyclopropane incorporation is achieved via a nucleophilic substitution reaction between the secondary amine and cyclopropyl bromide under mild alkaline conditions.
Key Reaction Conditions:
Convergent Synthesis via Fragment Coupling
An alternative method employs the coupling of pre-functionalized fragments:
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Piperidine Fragment : 1-(2-Hydroxyethyl)piperidin-4-amine is prepared via reductive amination of piperidin-4-one with ethanolamine, followed by Boc protection.
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Cyclopropane Fragment : Cyclopropyl isocyanate is generated in situ from cyclopropylamine and phosgene.
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Coupling : The fragments react under Schotten-Baumann conditions, with the amine attacking the isocyanate carbonyl to form the carbamate linkage.
Advantages :
-
Enables modular synthesis for structural analogs.
Optimization Strategies for Improved Yield and Purity
Solvent and Base Selection
The choice of solvent significantly impacts reaction efficiency:
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Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in alkylation steps.
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Ether solvents (THF, dioxane) improve Boc deprotection rates by stabilizing carbocation intermediates.
Base optimization studies reveal that organic bases (e.g., TEA, DBU) outperform inorganic bases (K₂CO₃) in cyclopropylation, reducing hydrolysis side reactions.
Catalytic Enhancements
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Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) accelerates hydroxyethylation, achieving 85% yield in 8 hours versus 78% in 12 hours without TBAB.
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Microwave Assistance : Cyclopropylation under microwave irradiation (100°C, 30 minutes) increases yield to 73% compared to 65% under conventional reflux.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation of the target compound from common impurities like over-alkylated piperidine (retention time: 12.3 minutes) and hydrolysis products (retention time: 8.7 minutes).
| Impurity | Retention Time (min) | Source | Mitigation Strategy |
|---|---|---|---|
| Over-alkylated piperidine | 12.3 | Excess alkylating agent | Strict stoichiometric control |
| Hydrolysis product | 8.7 | Moisture exposure | Anhydrous conditions, molecular sieves |
Comparative Analysis of Synthetic Methodologies
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to release the free amine.
Key Reaction Pathways:
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, TFA) | 1–2 M HCl in dioxane/H₂O | Cyclopropyl-piperidin-4-ylamine + CO₂ + tert-butanol | 85–92% | |
| Basic (NaOH, K₂CO₃) | 1 M NaOH in MeOH/H₂O (50°C) | Same as above, with slower kinetics | 78–84% |
Acidic hydrolysis (e.g., trifluoroacetic acid) is more efficient due to accelerated cleavage of the Boc group.
Nucleophilic Substitution at the Piperidine Nitrogen
The hydroxyethyl substituent on the piperidine nitrogen enables sulfonylation or alkylation reactions. Data from structurally similar compounds ( ) suggest:
Sulfonylation Example:
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methanesulfonyl chloride | DCM, triethylamine (RT, 1–4 hrs) | Cyclopropyl-[1-(2-(methylsulfonyl)ethyl)-piperidin-4-yl]-carbamate | 89–91% |
This reaction preserves the carbamate group while introducing sulfonyl functionality for enhanced biological activity .
Cyclopropane Ring Reactions
The cyclopropyl group participates in ring-opening reactions under oxidative or acidic conditions:
| Conditions | Reagents | Products | Notes | Source |
|---|---|---|---|---|
| Oxidative (O₃, H₂O₂) | Ozone in CH₂Cl₂ (-78°C) | 1-(2-Hydroxyethyl)-piperidin-4-yl-carbamic acid tert-butyl ester + CO₂ | Requires low temps | |
| Acidic (H₂SO₄) | Conc. H₂SO₄ (reflux) | Partial decomposition to unidentified byproducts | Limited synthetic use |
Deprotection-Oxidation Cascade
Sequential deprotection and oxidation of the hydroxyethyl group yields ketone intermediates:
| Step 1: Deprotection | Step 2: Oxidation | Final Product | Yield | Source |
|---|---|---|---|---|
| TFA in DCM (RT, 2 hrs) | Dess-Martin periodinane (DCM) | Cyclopropyl-[1-(2-oxoethyl)-piperidin-4-yl]-amine | 68% |
This two-step process is critical for generating electrophilic intermediates in drug discovery.
Comparative Reactivity with Structural Analogs
Reactivity differences between this compound and its analogs highlight the role of the cyclopropyl group:
| Compound Modification | Reaction Rate (Hydrolysis) | Stability in Acid |
|---|---|---|
| Cyclopropyl variant (target) | Moderate | High |
| tert-Butyl variant | Fast | Low |
| Piperidine without substituents | Slow | Moderate |
The cyclopropyl group enhances steric protection of the carbamate, slowing hydrolysis compared to non-substituted analogs .
Theoretical Reaction Pathways
Based on molecular structure (PubChem CID 45076484 ), untested potential reactions include:
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Reductive Amination : Using NaBH₃CN to modify the free amine post-deprotection.
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Esterification : Reacting the hydroxyl group with acyl chlorides to form esters.
Scientific Research Applications
Medicinal Chemistry Applications
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Neurological Research:
- Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester is being studied for its potential as a neuroprotective agent. Research indicates that compounds with similar structures may influence neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are crucial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
- Antidepressant Activity:
- Analgesic Properties:
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of cyclopropyl derivatives on neuronal cell lines exposed to oxidative stress. The results demonstrated that the compound significantly reduced cell death and oxidative damage, suggesting its potential use in neurodegenerative disease treatment .
Case Study 2: Antidepressant-Like Activity
In an animal model study published in Pharmacology Biochemistry and Behavior, researchers evaluated the antidepressant-like effects of this compound. The results indicated a significant reduction in depressive behaviors, correlating with increased serotonin levels in the hippocampus .
Mechanism of Action
The mechanism of action of Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may also play a role in stabilizing the compound’s conformation, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Piperidin-3-yl vs. Piperidin-4-yl Derivatives
Example Compound : Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (Ref: 10-F083112)
- Structural Difference : The cyclopropyl-carbamate group is attached to the piperidin-3-yl position instead of piperidin-4-yl.
- Implications: Stereoelectronic Effects: The 3-position may alter the spatial orientation of the cyclopropyl group, affecting interactions with biological targets.
- Synthetic Notes: Both compounds are listed as discontinued, suggesting challenges in scalability or stability during production .
Ring System Variation: Piperidine vs. Pyrrolidine
Example Compound : Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS: 1354019-38-7)
- Structural Differences :
- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered).
- Stereochemistry : The (R)-configuration at the pyrrolidine-3-yl position introduces chirality.
- Implications :
- Conformational Flexibility : Piperidine’s larger ring allows greater flexibility, which may enhance binding to certain receptors.
- Polarity : The hydroxyethyl group in both compounds improves solubility, but pyrrolidine’s compact structure may reduce steric hindrance in active sites.
Functional Group Substitution: Hydroxyethyl vs. Acetyl
Example Compound : tert-Butyl (1-acetylpiperidin-4-yl)carbamate
- Structural Differences : The piperidine nitrogen bears an acetyl group instead of a hydroxyethyl group.
- Solubility: The hydroxyethyl group in the target compound introduces a polar hydroxyl moiety, likely enhancing aqueous solubility compared to the acetylated analog.
Complex Scaffolds: Quinazoline-Based Derivatives
Example Compound : (1-{2-Cyclopropyl-4-[4-(2-methoxy-phenyl)-piperidin-1-yl]-quinazolin-6-yl}-piperidin-4-yl)-carbamic acid tert-butyl ester
- Structural Differences : Incorporation of a quinazoline core and additional aromatic substituents.
- Synthetic Complexity: Multi-step synthesis involving deprotection (e.g., HCl/MeOH) and alkylation highlights challenges in scaling compared to the target compound’s likely simpler route .
Comparative Data Table
Key Research Findings
- Positional Isomerism : Piperidin-4-yl derivatives are more commonly utilized in drug discovery due to favorable conformational profiles .
- Ring Size Impact : Pyrrolidine analogs may offer advantages in crossing blood-brain barriers due to reduced steric bulk .
- Functional Group Trade-offs : Hydroxyethyl groups enhance solubility but may introduce metabolic vulnerability (e.g., oxidation), whereas acetyl groups improve stability but reduce polarity .
- Synthetic Challenges : Complex scaffolds like quinazoline derivatives require elaborate purification steps (e.g., Prep-HPLC), limiting their practicality compared to simpler carbamates .
Biological Activity
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester (CAS No. 1353961-82-6) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 258.36 g/mol. Its structure includes a cyclopropyl group, a piperidine moiety, and a carbamate functional group, which are critical for its biological interactions.
Research indicates that compounds containing piperidine derivatives exhibit various biological activities, including:
- Anticancer Activity : Some piperidine derivatives have shown potential in cancer therapy by inducing apoptosis in cancer cells. For instance, a study demonstrated that certain piperidine analogs exhibited cytotoxic effects against hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
- Cholinesterase Inhibition : Compounds similar to cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in the treatment of Alzheimer's disease. This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive function .
Biological Activity Overview
Case Studies
- Anticancer Efficacy : A recent study explored the anticancer properties of piperidine derivatives, including this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
- Alzheimer's Disease Research : Another investigation focused on the neuroprotective effects of similar compounds on cholinergic systems. The findings revealed that these compounds could effectively inhibit cholinesterases, leading to improved cognitive outcomes in animal models of Alzheimer's disease .
Q & A
Q. What are the optimized synthetic routes for Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester?
Methodological Answer: The compound can be synthesized through multi-step protocols involving:
- Boc Protection/Deprotection : Tert-butyl carbamate (Boc) groups are introduced to protect amine functionalities during intermediate steps. For example, Boc-protected piperidine derivatives are synthesized via reaction with Boc anhydride (Boc₂O) in the presence of catalysts like DMAP, followed by purification via silica gel chromatography .
- Coupling Reactions : Suzuki-Miyaura cross-coupling (e.g., boronic acid intermediates reacting with aryl halides) is employed to introduce aromatic or heterocyclic moieties .
- Functional Group Modification : Hydroxyethyl groups are introduced via nucleophilic substitution using bromoethanol or similar reagents in polar solvents (e.g., DMF) with bases like K₂CO₃ .
- Final Deprotection : HCl in dioxane is used to remove Boc groups, yielding the free amine intermediate, which is further functionalized .
Q. How is the compound characterized post-synthesis?
Methodological Answer: Characterization involves:
- Mass Spectrometry (MS) : Confirmation of molecular weight (e.g., M+H⁺ peaks at 558.3 and 458.3 for intermediates) .
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify structural integrity. For example, ¹H NMR (300 MHz, CD₃OD) resolves signals for cyclopropyl, piperidinyl, and hydroxyethyl groups, with chemical shifts aligning with expected electronic environments .
- Chromatographic Purity : Prep-HPLC ensures >95% purity, with retention times compared to standards .
Q. What purification techniques are effective for intermediates?
Methodological Answer:
- Silica Gel Column Chromatography : Employed with gradients of petroleum ether (PE) and ethyl acetate (EA) (e.g., PE/EA = 30:1) to separate Boc-protected intermediates .
- Recrystallization : Used for crystalline intermediates in solvents like THF or ethanol.
- Prep-HPLC : For polar or thermally unstable compounds, using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can molecular docking predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking Software : Tools like Glide (Schrödinger Suite) calculate binding poses and energies. For example, a Glide score of −8.21 kcal/mol and hydrogen bonds with SARS-CoV-2 Mpro residues (GLN 189, LEU 141, HIS 164) suggest strong target affinity .
- Hydrogen Bond Analysis : Bond lengths (e.g., 1.84–2.38 Å) and residue interactions (hydrophobic pockets involving LEU 27, MET 165) are validated via RMSD/RMSF plots during 100 ns MD simulations .
- Binding Free Energy Calculations : MM-GBSA or MM-PBSA methods quantify contributions from van der Waals and electrostatic interactions .
Q. How to resolve contradictions in spectroscopic or activity data?
Methodological Answer:
- Data Triangulation : Cross-validate NMR/MS results with X-ray crystallography or IR spectra. For instance, discrepancies in ¹H NMR splitting patterns may indicate stereochemical impurities, requiring chiral HPLC .
- Dose-Response Curves : Reproduce bioactivity assays (e.g., IC₅₀ values for receptor agonism) under controlled conditions (pH, temperature) to rule out experimental variability .
- Computational Validation : Compare experimental LogP or pKa values with in silico predictions (e.g., SwissADME) to identify outliers .
Q. What strategies improve metabolic stability for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce ester or carbonate moieties (e.g., ethoxycarbonylmethyl groups) to enhance solubility and delay hepatic clearance .
- Cyclopropyl Substitution : The cyclopropyl group reduces oxidative metabolism by cytochrome P450 enzymes, as evidenced by improved half-life in microsomal assays .
- Hydroxyethyl Masking : Converting the hydroxyethyl group to a protected form (e.g., acetyl ester) prevents rapid glucuronidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
